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molecular formula C5H4ClN3O3 B1580579 4-Chloro-6-methoxy-5-nitropyrimidine CAS No. 52854-14-5

4-Chloro-6-methoxy-5-nitropyrimidine

Cat. No. B1580579
M. Wt: 189.56 g/mol
InChI Key: YZTJXHWQWCLEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434167

Procedure details

100 g 5-nitro 4,6-dichloropyrimidine are heated in 1000 ml sodium ethylate solution (16.8 g sodium) for 10 hours to 50° C. Then the reaction mixture is evaporated under vacuum and the residue is stirred with water and vacuum treated. Subsequently, it is extracted several times with hot petroleum ether (boiling range 40° to 60° C.). After cooling, the crystals are vacuum treated and dried. 46 g 4-chloro-6-methoxy-5-nitropyrimidine are obtained having a melting point of 65° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([Cl:11])=[N:6][CH:7]=[N:8][C:9]=1Cl)([O-:3])=[O:2].C[CH2:13][O-:14].[Na+]>>[Cl:11][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[C:9]([O:14][CH3:13])[N:8]=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=NC1Cl)Cl
Name
Quantity
1000 mL
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with water and vacuum
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is evaporated under vacuum
ADDITION
Type
ADDITION
Details
treated
EXTRACTION
Type
EXTRACTION
Details
Subsequently, it is extracted several times with hot petroleum ether (boiling range 40° to 60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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